7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 538352-85-1
VCID: VC5415943
InChI: InChI=1S/C22H17BrN6O2/c1-13-18(21(30)26-16-4-2-10-24-12-16)19(14-6-8-15(23)9-7-14)29-22(25-13)27-20(28-29)17-5-3-11-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28)
SMILES: CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Br)C(=O)NC5=CN=CC=C5
Molecular Formula: C22H17BrN6O2
Molecular Weight: 477.322

7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 538352-85-1

Cat. No.: VC5415943

Molecular Formula: C22H17BrN6O2

Molecular Weight: 477.322

* For research use only. Not for human or veterinary use.

7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 538352-85-1

Specification

CAS No. 538352-85-1
Molecular Formula C22H17BrN6O2
Molecular Weight 477.322
IUPAC Name 7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C22H17BrN6O2/c1-13-18(21(30)26-16-4-2-10-24-12-16)19(14-6-8-15(23)9-7-14)29-22(25-13)27-20(28-29)17-5-3-11-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28)
Standard InChI Key GKPDYNDFDCHCAS-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Br)C(=O)NC5=CN=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The compound features a triazolopyrimidine core fused with a dihydro-pyrimidine ring, substituted at multiple positions (Figure 1). Key structural elements include:

  • C2 position: Furan-2-yl group, contributing to π-π stacking interactions.

  • C5 position: Methyl group, enhancing metabolic stability.

  • C7 position: 4-Bromophenyl moiety, likely influencing hydrophobic binding.

  • N-linked carboxamide: Pyridin-3-yl substituent, potentially enabling hydrogen bonding.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₂H₁₈BrN₇O₂
Molecular weight532.34 g/mol
SMILESCC1=C(C(=O)NC2=CN=CC=C2)N3C(=NC=N3)C(N1)C4=CC=C(C=C4)Br)C5=CC=CO5
LogP (predicted)3.2 ± 0.5

The bromine atom at the para position of the phenyl ring introduces steric and electronic effects, potentially modulating target binding and solubility . The furan and pyridine rings contribute to planar geometry, favoring interactions with aromatic residues in biological targets .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of triazolopyrimidine derivatives typically involves multicomponent reactions (MCRs) or stepwise functionalization. For analogous compounds (e.g., 5-methyl-7-(3-pyridinyl)-4,7-dihydrotriazolopyrimidine-6-carboxamide), the following steps are employed :

  • Core formation: Condensation of 1,3-di-keto compounds (e.g., 3-(dimethylamino)-1-phenyl-propane-1-one) with 5-amino-4H-1,2,4-triazole under acidic conditions.

  • Chlorination: Treatment with POCl₃ to introduce a reactive chlorine at C7.

  • Amine substitution: Displacement of chlorine with 4-methoxyphenethylamine or pyridin-3-amine.

  • Carboxamide formation: EDCI/HOBt-mediated coupling with carboxylic acids .

For the target compound, the 4-bromophenyl group at C7 likely originates from a Suzuki–Miyaura cross-coupling reaction, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide .

Key Challenges

  • Low aqueous solubility: Common in triazolopyrimidines due to high hydrophobicity; addressed via prodrug strategies or hydrophilic substituents .

  • Metabolic instability: The central carboxamide is prone to non-NADPH-dependent degradation, necessitating structural shielding .

Pharmacological Activity and Mechanism

Antibacterial Activity

Analogous furan-carboxamide hybrids (e.g., N-(4-bromophenyl)furan-2-carboxamide) show potent activity against NDM-positive Acinetobacter baumannii (MIC: 4–8 μg/mL) . The furan ring’s electronegativity disrupts bacterial membrane integrity, while the bromophenyl group enhances penetration .

Table 2: Comparative Activity of Analogous Compounds

CompoundTarget OrganismIC₅₀/MICSource
2-(N-phenyl carboxamide) triazolopyrimidineP. falciparum 3D70.2 μM
N-(4-bromophenyl)furan-2-carboxamideNDM-positive A. baumannii4 μg/mL
5-methyl-7-(3-pyridinyl) triazolopyrimidineM. tuberculosis H37Rv0.8 μM

Structure-Activity Relationships (SAR)

Critical SAR trends from related triazolopyrimidines include:

  • C5 substituents: Methyl groups improve metabolic stability without compromising potency .

  • C7 aryl groups: Bulky substituents (e.g., 4-bromophenyl) enhance target affinity but reduce solubility .

  • Carboxamide linkage: Pyridin-3-yl substituents improve cellular permeability compared to aliphatic amines .

  • Furan-2-yl at C2: Enhances π-stacking with hydrophobic pockets in bacterial enzymes .

Pharmacokinetic and Toxicity Profiling

While data specific to the target compound are unavailable, trends from analogs suggest:

  • Metabolic stability: Moderate microsomal clearance in human hepatocytes (t₁/₂: 30–60 min) .

  • CYP inhibition: Low risk of drug-drug interactions (IC₅₀ > 10 μM for CYP3A4/2D6) .

  • Selectivity: >100-fold selectivity for microbial vs. mammalian cells in cytotoxicity assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator